2-Isocyanato-1-methoxy-4-nitrobenzene
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Overview
Description
2-Isocyanato-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-1-methoxy-4-nitrobenzene typically involves the nitration of 1-methoxy-2-nitrobenzene followed by the introduction of the isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then treated with phosgene (COCl2) to introduce the isocyanate group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and phosgenation processes. These processes require stringent safety measures due to the hazardous nature of the reagents involved, particularly phosgene, which is highly toxic.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., aniline) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed
Ureas: Formed from the reaction with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methoxy group.
Scientific Research Applications
2-Isocyanato-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-isocyanato-1-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, forming stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and industrial applications. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenyl isocyanate: Similar structure but with a methyl group instead of a methoxy group.
4-Nitrophenyl isocyanate: Lacks the methoxy group, making it less reactive in certain conditions.
2-Chloro-4-nitrophenyl isocyanate: Contains a chloro group, which alters its reactivity and applications
Uniqueness
2-Isocyanato-1-methoxy-4-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the compound’s reactivity towards nucleophiles and reducing agents .
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJIZOMNHVTYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400187 |
Source
|
Record name | 2-isocyanato-1-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59741-17-2 |
Source
|
Record name | 2-isocyanato-1-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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